molecular formula C23H25N5O3 B2363329 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-41-7

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2363329
CAS No.: 946230-41-7
M. Wt: 419.485
InChI Key: SHSQMNZCVASARR-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Mechanism of Action

Target of Action

The compound 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, also known as F2482-0184, primarily targets the FMS-like tyrosine kinase 3 (FLT3) and the bone morphogenetic protein (BMP) type 1 receptor ALK2 . FLT3 is a transmembrane receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . ALK2 is significantly upregulated in AML patients with FLT3 mutations compared to those with wild-type FLT3 .

Mode of Action

F2482-0184 is a small-molecule inhibitor of ALK2 kinase activity . It inhibits the activation of FLT3 downstream signaling . The compound acts as a dual inhibitor for FLT3 and ALK2 . It inhibits leukemia growth by targeting these two proteins .

Biochemical Pathways

The action of F2482-0184 affects the FLT3 and BMP-mediated signaling pathways . In the FLT3 pathway, the compound inhibits the activation of FLT3 downstream signaling . In the BMP pathway, it inhibits the SMAD-driven transcription of hepcidin, which promotes the degradation of the iron transporter ferroportin, leading to reduced serum iron levels and subsequent functional anemia .

Pharmacokinetics

The compound has demonstrated consistent preclinical activity in three mouse efficacy models of functional iron deficiency

Result of Action

The molecular and cellular effects of F2482-0184’s action include the inhibition of leukemia growth , the reversal of elevated hepcidin levels, and the increase in iron levels . These effects are achieved through the compound’s interaction with its targets, FLT3 and ALK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Research: Study of its interactions with biological molecules and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide: shares similarities with other imidazo[2,1-c][1,2,4]triazine derivatives.

    4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: Lacks the 4-methoxyphenyl group.

    8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: Lacks the 4-phenylbutan-2-yl group.

Uniqueness

The presence of both the 4-methoxyphenyl and 4-phenylbutan-2-yl groups in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16(8-9-17-6-4-3-5-7-17)24-21(29)20-22(30)28-15-14-27(23(28)26-25-20)18-10-12-19(31-2)13-11-18/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSQMNZCVASARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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